molecular formula C23H21NO4 B11141083 7-Methyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11141083
M. Wt: 375.4 g/mol
InChI Key: UDEGRIFFFUISSP-UHFFFAOYSA-N
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Description

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrrole ring, and additional substituents such as a methyl group, an oxolan-2-ylmethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromeno derivative with a pyrrole derivative under controlled conditions. The reaction may involve the use of catalysts such as iron (III) chloride and solvents like methanol under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of a chromeno ring with a pyrrole ring, along with specific substituents that confer distinct chemical and biological properties. This unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

7-methyl-2-(oxolan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21NO4/c1-14-9-10-18-17(12-14)21(25)19-20(15-6-3-2-4-7-15)24(23(26)22(19)28-18)13-16-8-5-11-27-16/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3

InChI Key

UDEGRIFFFUISSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

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